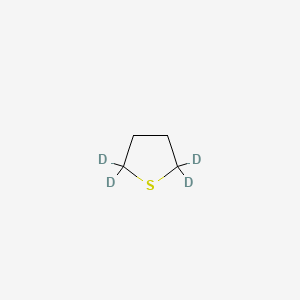

2,2,5,5-Tetradeuteriothiolane

Übersicht

Beschreibung

2,2,5,5-Tetradeuteriothiolane (also known as 2,2,5,5-T4) is an organosulfur compound with a molecular formula of C4H8S2D4. It is a colorless and odorless liquid with a boiling point of 71°C and a melting point of -46°C. 2,2,5,5-T4 is a versatile reagent and is used in a variety of organic synthesis and industrial applications.

Wissenschaftliche Forschungsanwendungen

Green Chemistry and Solvent Applications

Research on 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), a compound closely related to 2,2,5,5-tetradeuteriothiolane, underscores its role as a greener alternative to traditional solvents like toluene. TMTHF's solvation properties have been extensively characterized, revealing its potential to replace toluene in cleaner production processes due to its non-polarity and non-peroxide forming nature. This makes it particularly significant for applications in liquid-liquid extraction, isolation of natural products, and as a safer solvent in chemical synthesis and materials science (Byrne et al., 2019), (Byrne et al., 2017).

Biochemical Analysis

In the realm of biochemical analysis, methods leveraging derivatives of tetrahydrofuran, akin to 2,2,5,5-tetradeuteriothiolane, have been developed for precise measurements of cellular folates. These methods utilize chemical derivatization to stabilize otherwise unstable folate species, enabling accurate quantification of various one-carbon states of tetrahydrofolate in mammalian cells. This approach is crucial for studying cellular metabolism and could be indicative of the analytical applications of 2,2,5,5-tetradeuteriothiolane's derivatives (Chen et al., 2017).

Atmospheric Chemistry

The atmospheric breakdown chemistry of TMTHF, which shares chemical similarities with 2,2,5,5-tetradeuteriothiolane, has been studied to assess its environmental impact. Laboratory experiments and computational analyses suggest TMTHF exhibits a slower reaction rate with OH radicals compared to toluene, resulting in a longer atmospheric lifetime. This property, along with its lower photochemical ozone creation potential, indicates that TMTHF, and potentially similar compounds like 2,2,5,5-tetradeuteriothiolane, could have reduced environmental impacts when used as solvents (Mapelli et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2,5,5-tetradeuteriothiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOIDOHSFRTOEL-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(S1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5,5-Tetradeuteriothiolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

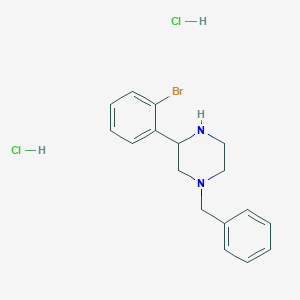

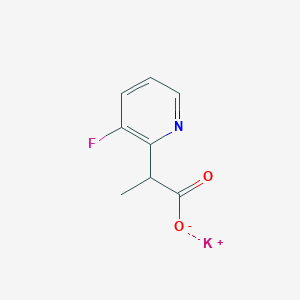

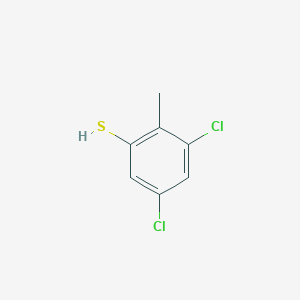

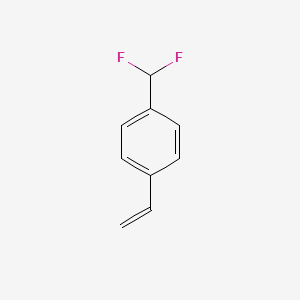

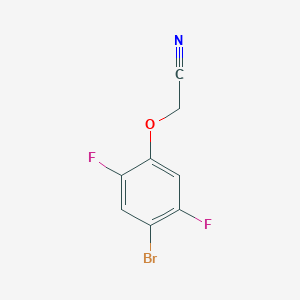

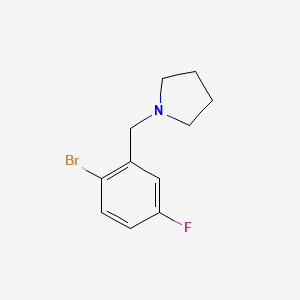

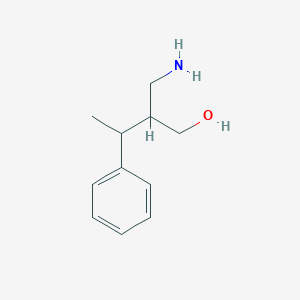

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)

![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)